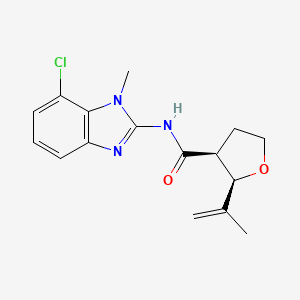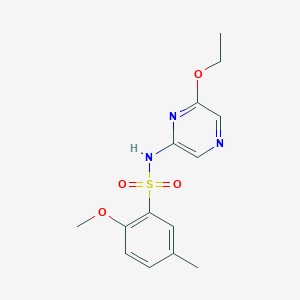
N-(2-prop-2-enylindazol-6-yl)cyclopropanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-prop-2-enylindazol-6-yl)cyclopropanesulfonamide is a complex organic compound that features both an indazole and a cyclopropanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-prop-2-enylindazol-6-yl)cyclopropanesulfonamide typically involves the following steps:
Formation of Indazole Core: The indazole core can be synthesized through a cyclization reaction involving hydrazine and an appropriate ketone or aldehyde.
Sulfonamide Formation: The final step involves the reaction of the indazole derivative with cyclopropanesulfonyl chloride in the presence of a base to form the sulfonamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-prop-2-enylindazol-6-yl)cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the indazole ring.
Reduction: Reduced forms of the sulfonamide group.
Substitution: Substituted sulfonamide derivatives.
Scientific Research Applications
N-(2-prop-2-enylindazol-6-yl)cyclopropanesulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in cancer research.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-prop-2-enylindazol-6-yl)cyclopropanesulfonamide involves its interaction with specific molecular targets. The indazole moiety can interact with enzymes and receptors, potentially inhibiting their activity. The sulfonamide group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: Similar in structure but contains a borate group.
Indole Derivatives: Compounds like indole-3-acetic acid and other indole-based molecules.
Uniqueness
N-(2-prop-2-enylindazol-6-yl)cyclopropanesulfonamide is unique due to its combination of an indazole core and a cyclopropanesulfonamide group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(2-prop-2-enylindazol-6-yl)cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-2-7-16-9-10-3-4-11(8-13(10)14-16)15-19(17,18)12-5-6-12/h2-4,8-9,12,15H,1,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRNSQGZAIBINW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=C2C=CC(=CC2=N1)NS(=O)(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(8aS)-7,7-difluoro-1,3,4,6,8,8a-hexahydropyrrolo[1,2-a]pyrazine-2-carbonyl]-6-ethyl-5-methyl-1H-pyridin-2-one](/img/structure/B7448602.png)
![3-chloro-6-methoxy-N-[(4-methoxyoxan-4-yl)methyl]quinolin-4-amine](/img/structure/B7448603.png)
![1-[1-(2,2-Difluoroethyl)pyrazol-4-yl]sulfonyl-4-methylpiperazine](/img/structure/B7448606.png)
![1-[(1R,2S)-2-(4-chloro-3-fluorophenyl)cyclopropyl]-3-[(2R)-1-hydroxy-3-methylbutan-2-yl]urea](/img/structure/B7448615.png)
![3-[(2-Methoxyphenyl)sulfanylmethyl]-5,6,7,8,9,10-hexahydro-[1,2,4]triazolo[4,3-a]azocine](/img/structure/B7448622.png)
![4-[3-(2-Methylbutan-2-yloxy)azetidin-1-yl]sulfonylthiophene-2-carboxylic acid](/img/structure/B7448623.png)
![3-[1-(4-Bromophenoxy)-2-methylpropyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B7448629.png)
![1-[1-(2,4-Difluorophenyl)pyrrolidin-3-yl]-3-[(1-methylpyrrolidin-2-yl)methyl]urea](/img/structure/B7448635.png)

![5-[[1-(2,2-Difluoroethyl)piperidin-4-yl]methyl]-3-(3,5-dimethyl-1,2-thiazol-4-yl)-1,2,4-oxadiazole](/img/structure/B7448654.png)
![3-[2-(2-Chloro-6-fluorophenyl)ethyl]-5-(1-pyrazol-1-ylcyclopropyl)-1,2,4-oxadiazole](/img/structure/B7448674.png)

![N-[[5-(difluoromethyl)-1,2-oxazol-3-yl]methyl]-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7448684.png)
